molecular formula C10H10BrNO B2471675 8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one CAS No. 187833-72-3

8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one

Cat. No.: B2471675
CAS No.: 187833-72-3
M. Wt: 240.1
InChI Key: OHHJXRYJZFFFSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is a seven-membered benzo-fused ε-lactam featuring a bromine substituent at the 8-position of the aromatic ring. Its molecular formula is C₁₀H₁₀BrNO (MW: 240.06 g/mol), and it serves as a key intermediate in medicinal chemistry for targeting polypharmacological profiles, particularly in the development of PARP inhibitors and σ receptor ligands . The bromine atom enhances electrophilic reactivity, enabling selective cross-coupling reactions in synthetic workflows .

Properties

IUPAC Name

8-bromo-2,3,4,5-tetrahydro-2-benzazepin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-8-4-3-7-2-1-5-12-10(13)9(7)6-8/h3-4,6H,1-2,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHJXRYJZFFFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)Br)C(=O)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals. Its bromine atom allows for substitution reactions with nucleophiles such as amines or thiols, facilitating the formation of diverse chemical entities.

Research indicates that this compound exhibits potential biological activities. It has been studied for its effects on cellular processes and enzyme inhibition. Notably:

  • Anticancer Properties : Recent studies have shown that derivatives of this compound demonstrate significant cytotoxicity against various cancer cell lines. For instance:
StudyCompoundCell LineIC50 (µM)Mechanism
18-bromo derivativesA5490.048Tubulin inhibition
2Novel derivativesA5491.95Apoptosis induction

These findings suggest that structural modifications can enhance biological efficacy through mechanisms such as inhibition of tubulin polymerization and induction of apoptosis.

Medicinal Chemistry

Ongoing research is exploring the therapeutic applications of this compound in drug development. Its ability to interact with biological targets positions it as a promising candidate for new drug formulations targeting various diseases.

Industrial Applications

In addition to its role in pharmaceuticals, this compound is used in the production of specialty chemicals and serves as a building block for more complex molecules in industrial settings.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by several factors:

  • Position and Type of Substituents : The presence of bromine at the 8th position affects reactivity and interaction with biological targets.
  • Functional Groups : Modifications to the benzene ring can enhance binding affinity to proteins involved in cancer progression.

Mechanism of Action

The mechanism of action of 8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one involves its interaction with specific molecular targets and pathways. The bromine atom at the 8th position can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variation in Benzo[c]azepin-1-one Derivatives

The pharmacological and physicochemical properties of benzo[c]azepin-1-one derivatives are highly sensitive to substituent type and position. Below is a comparative analysis:

Table 1: Substituent Effects on Benzo[c]azepin-1-one Derivatives
Compound Name Substituent(s) Molecular Formula MW (g/mol) Key Properties/Activities References
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one Br (C8) C₁₀H₁₀BrNO 240.06 PARP3/16 inhibition; σ receptor ligand
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one Br (C7) C₁₀H₁₀BrNO 240.06 Structural isomer; uncharacterized activity
8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one OMe (C8) C₁₁H₁₃NO₂ 191.23 Enhanced solubility; σ receptor modulation
7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one OMe (C7, C8) C₁₂H₁₅NO₃ 221.25 Improved σ1/σ2 receptor selectivity
7,8-Dichloro-5-hydroxy-4-(pyridin-2-yl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one Cl (C7, C8), OH (C5), pyridyl (C4) C₁₅H₁₃Cl₂N₂O₂ 340.19 Potent PARP16 inhibitor (IC₅₀ = 0.362 μM)
2,3,4,5-Tetrahydro-1H-benzo[c]azepin-1-one (parent compound) None C₁₀H₁₁NO 161.20 Baseline scaffold; limited bioactivity

Ring Size and Saturation Effects

  • Benzo-δ-lactam vs. Benzo-ε-lactam: Benzo-δ-lactams (six-membered, e.g., 3,4-dihydroisoquinolin-1(2H)-one) exhibit distinct target selectivity compared to benzo-ε-lactams (seven-membered, e.g., 8-bromo derivative). For example, δ-lactams prioritize α1-adrenergic receptor interactions, while ε-lactams show higher affinity for PARP isoforms . Saturation: Fully saturated tetrahydroazepinones (e.g., 8-bromo derivative) display greater conformational flexibility, enhancing binding to enzymes like PARP3/16 compared to partially unsaturated analogues .

Pharmacological Activity

  • PARP Inhibition :
    • The 8-bromo derivative’s bromine substituent contributes to PARP3 inhibition (IC₅₀ = 3.1 μM) but shows lower potency compared to dichloro-hydroxy-pyridyl analogues (IC₅₀ = 0.362 μM for PARP16) .
    • Electron-withdrawing groups (e.g., Br, Cl) enhance enzyme binding via halogen bonds with catalytic residues .
  • σ Receptor Binding :
    • Methoxy-substituted derivatives (e.g., 8-methoxy) exhibit higher σ1 receptor affinity (Ki < 10 nM) than brominated analogues, likely due to improved hydrogen-bonding interactions .

Biological Activity

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one (CAS No. 187833-72-3) is a compound belonging to the class of benzoazepines, characterized by its unique bicyclic structure. This compound has garnered attention due to its potential biological activities, including its effects on various cellular pathways and its implications in medicinal chemistry.

  • Molecular Formula : C10H10BrN
  • Molecular Weight : 240.1 g/mol
  • IUPAC Name : this compound
  • SMILES : O=C1NCCCC2=CC=C(Br)C=C12

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values :
    • A study reported that certain derivatives had IC50 values as low as 0.048 µM against lung adenocarcinoma (A549) cells .
    • Another derivative showed an IC50 of 1.95 µM against A549 cells .

These findings suggest that modifications to the benzoazepine structure can enhance its biological efficacy.

The mechanism through which this compound exerts its effects appears to involve:

  • Inhibition of Tubulin Polymerization : Compounds with similar structures have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .
  • Induction of Apoptosis : Flow cytometry analyses indicated that these compounds can effectively induce apoptosis in cancer cells through pathways involving caspase activation .

Case Studies and Research Findings

StudyCompoundCell LineIC50 (µM)Mechanism
8-bromo derivativesA5490.048Tubulin inhibition
Novel derivativesA5491.95Apoptosis induction

Structure-Activity Relationship (SAR)

The structural modifications of this compound have been essential in determining its biological activity. Key factors influencing activity include:

  • The position and type of substituents on the benzene ring.
  • The presence of functional groups that may enhance binding affinity to target proteins involved in cancer progression.

Q & A

Q. What are the recommended synthetic routes for 8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving bromination and cyclization. For example, bromination of precursor azepine derivatives using reagents like N-bromosuccinimide (NBS) in anhydrous dichloromethane (DCM) under nitrogen atmosphere is a common approach . Cyclization may involve methanolic ammonia to stabilize intermediates. Optimization includes:
  • Temperature control (0–5°C for bromination to avoid side reactions).
  • Solvent selection (polar aprotic solvents enhance regioselectivity).
  • Catalyst screening (e.g., Lewis acids like AlCl₃ for electrophilic substitution).
    A comparative table of reaction conditions:
StepReagents/ConditionsYield (%)Reference
BrominationNBS, DCM, 0°C65–70
CyclizationNH₃/MeOH, reflux80–85

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : 1^1H and 13^13C NMR to confirm the benzazepine backbone and bromine substitution (e.g., downfield shifts for aromatic protons adjacent to Br) .
  • HPLC-MS : To assess purity (>95%) and detect impurities via reverse-phase C18 columns with acetonitrile/water gradients .
  • XRD : Single-crystal X-ray diffraction for absolute configuration verification, though crystallization may require slow evaporation from ethanol .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Adhere to general benzazepine safety guidelines:
  • Ventilation : Use fume hoods to avoid inhalation (P210: avoid ignition sources) .
  • PPE : Nitrile gloves, lab coats, and safety goggles (P201/P202: review safety protocols before handling) .
  • First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention (refer to SDS data for hydrobromide analogs) .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of bromination in benzo[c]azepinone derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density to identify reactive sites. For example:
  • Local electrophilic Fukui indices (f+f^+) highlight C-8 as the most bromination-prone position due to electron-rich aromatic systems .
  • Solvent effects (e.g., PCM models) refine predictions by accounting for polarity in DCM .

Q. How should researchers address contradictions in reported toxicity data for brominated benzazepines?

  • Methodological Answer : Discrepancies often arise from:
  • Varied analogs : Hydrobromide salts (e.g., 2,3,4,5-tetrahydro-1H-benzo[c]azepine-7,8-diol hydrobromide) show higher acute toxicity than neutral forms .
  • Assay differences : Compare in vitro (e.g., HepG2 cell viability) vs. in vivo (rodent LD₅₀) results. A meta-analysis table can clarify:
CompoundModelLD₅₀ (mg/kg)Reference
8-Bromo derivativeMouse250–300
Hydrobromide saltRat120–150

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer : Key approaches include:
  • Flow Chemistry : Continuous reactors reduce thermal degradation and improve mixing .
  • Catalytic Systems : Palladium-catalyzed cross-coupling to suppress dimerization .
  • In-line Analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom at C-8 acts as a directing group:
  • Steric Hindrance : Bulky substituents on the azepine ring slow Suzuki-Miyaura couplings (use Buchwald-Hartwig ligands for efficiency) .
  • Electronic Effects : Electron-withdrawing Br enhances oxidative addition in Pd-catalyzed reactions (e.g., Stille couplings with SnMe₃ groups) .

Methodological Notes

  • Data Interpretation : Cross-validate spectral data with PubChem’s InChI/SMILES repositories to resolve structural ambiguities .
  • Experimental Design : Follow ICH Q2(R1) guidelines for analytical method validation (linearity, LOD/LOQ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.